![molecular formula C12H9Cl2NO3 B2812438 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone CAS No. 1164540-90-2](/img/structure/B2812438.png)
5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
- Furanones serve as key intermediates in chemical synthesis, exhibiting unique reactivity that enables the construction of complex molecular architectures. Studies demonstrate their application in Diels-Alder reactions, showcasing their utility in creating diverse polyfunctional compounds through selective cycloadditions (Branchadell et al., 1997). Such reactivity is crucial for synthesizing natural product analogs and designing novel materials.
Bioactive Compound Synthesis
- The synthesis of bioactive furanone derivatives highlights the potential for developing new therapeutic agents. For instance, the rearrangement of hydroxyl groups in certain precursors to furanones has been explored for creating compounds with rearranged structures, indicative of the versatility of furanones in medicinal chemistry (Ohno et al., 1999).
Aroma Chemistry and Food Science
- Furanones are significant in aroma chemistry and food science, contributing key flavor components to various fruits and processed foods. The elucidation of biosynthetic pathways for furanones like HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) has implications for flavor enhancement and the development of food additives (Schwab, 2013).
Material Science and Polymer Chemistry
- The utility of furanones in material science and polymer chemistry is evident from their involvement in the synthesis of epoxy and methylene lactones, indicating their role in developing new polymeric materials with specific mechanical and thermal properties (Tyvorskii et al., 1998).
Antimicrobial Applications
- Research into the antimicrobial properties of furanone derivatives underscores their potential as templates for designing new antimicrobial agents. The synthesis and evaluation of protoanemonin derivatives for their bactericidal activity present an avenue for developing novel antibiotics (Zhang Cai-ling, 2008).
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)iminomethyl]-4-methoxyfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-10-5-12(16)18-11(10)6-15-9-3-2-7(13)4-8(9)14/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRWJSRJNMAHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2812355.png)
![N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2812356.png)
![Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2812357.png)
![1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2812358.png)
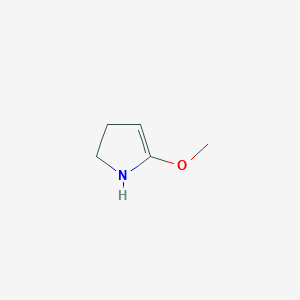
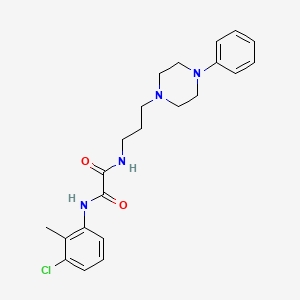

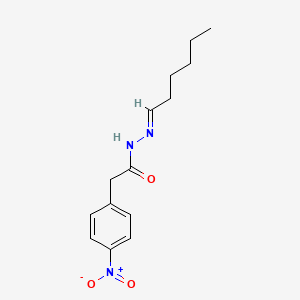
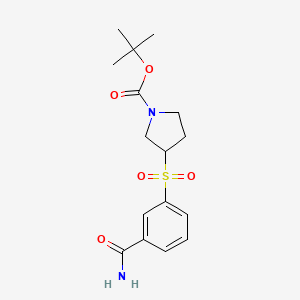

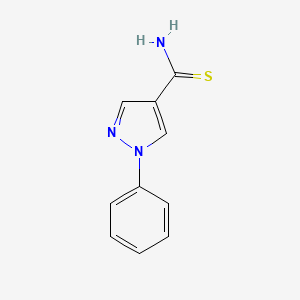
![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)
![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2812377.png)
![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)
